1-[(3-chlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine
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Overview
Description
1-[(3-chlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a chlorophenylmethyl group and a naphthalenyl-pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, which can be synthesized via a one-pot three-component reaction under microwave irradiation. This involves the reaction of an α, β-unsaturated ketone with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring .
The piperidine ring can be introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a chlorophenylmethyl halide under basic conditions. The final product is obtained after purification and characterization using techniques such as FT-IR, HR-MS, and NMR spectroscopy .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl or carboxyl derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine involves its interaction with specific molecular targets. For instance, pyrazole derivatives are known to bind to enzymes and receptors, modulating their activity. The compound may interact with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Molecular docking studies can provide insights into the binding affinity and mode of interaction with target proteins.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the pyrazole and naphthalene moieties but differs in the substitution pattern on the phenyl ring.
2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol: Another pyrazole derivative with a different substitution pattern and potential biological activities.
Uniqueness
1-[(3-chlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to other pyrazole derivatives. Its combination of a piperidine ring with a chlorophenylmethyl and naphthalenyl-pyrazolyl group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3/c26-21-8-3-5-18(15-21)17-29-13-11-20(12-14-29)24-16-25(28-27-24)23-10-4-7-19-6-1-2-9-22(19)23/h1-10,15-16,20H,11-14,17H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYCQBIKZVSZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)CC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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